

Synthesis Protocols for 1,3-Di(pyridin-2-yl)urea: Application Notes

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Compound of Interest

Compound Name: 1,3-Di(pyridin-2-yl)urea

Cat. No.: B1346803

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of **1,3-Di(pyridin-2-yl)urea**, a molecule of interest in medicinal chemistry and materials science. The protocols are based on established methods for the synthesis of pyridyl ureas.

Introduction

1,3-Di(pyridin-2-yl)urea is a symmetrical urea derivative containing two pyridin-2-yl substituents. This structural motif is of significant interest in drug discovery, particularly in the development of kinase inhibitors for cancer therapy.[1][2] The urea linkage can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets.[2] Additionally, the pyridyl nitrogen atoms can participate in coordination with metal ions, making this compound a versatile ligand in coordination chemistry.[3]

Physicochemical Properties

Property	Value	Source
CAS Number	6268-43-5	[3]
Molecular Formula	C ₁₁ H ₁₀ N ₄ O	[3]
Molecular Weight	214.22 g/mol	[3]
Boiling Point	299.3°C at 760 mmHg	[3]
Density	1.37 g/cm ³	[3]
Storage	Room temperature, dry seal	[3]

Synthesis Protocol: Phosgene Equivalent Method

This protocol describes the synthesis of **1,3-Di(pyridin-2-yl)urea** from 2-aminopyridine using triphosgene as a safer alternative to phosgene gas.

Materials and Equipment

- 2-Aminopyridine
- Triphosgene (bis(trichloromethyl)carbonate)
- Anhydrous Dichloromethane (DCM)
- Anhydrous Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Ice bath
- Dropping funnel
- Nitrogen or Argon gas inlet
- Standard glassware for workup and purification

- Rotary evaporator
- Silica gel for column chromatography (optional)
- Recrystallization solvents (e.g., ethanol, ethyl acetate)

Experimental Procedure

Safety Precaution: Triphosgene is a toxic substance and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).

- **Reaction Setup:** To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-aminopyridine (2.0 equivalents). Dissolve the 2-aminopyridine in anhydrous dichloromethane (DCM).
- **Addition of Base:** Add triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.
- **Preparation of Triphosgene Solution:** In a separate dry flask, dissolve triphosgene (0.34 equivalents) in anhydrous DCM.
- **Slow Addition:** Slowly add the triphosgene solution dropwise to the stirred 2-aminopyridine solution at 0 °C over a period of 30-60 minutes. Maintain the temperature below 5 °C during the addition.
- **Reaction:** After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete (monitor by TLC).
- **Workup:**
 - Quench the reaction by the slow addition of water.
 - Separate the organic layer.
 - Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
 - Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

- Filter and concentrate the solution under reduced pressure using a rotary evaporator.
- Purification:
 - The crude product can be purified by recrystallization from a suitable solvent such as ethanol or ethyl acetate to yield **1,3-Di(pyridin-2-yl)urea** as a solid.
 - If necessary, further purification can be achieved by silica gel column chromatography.

Characterization Data (Predicted)

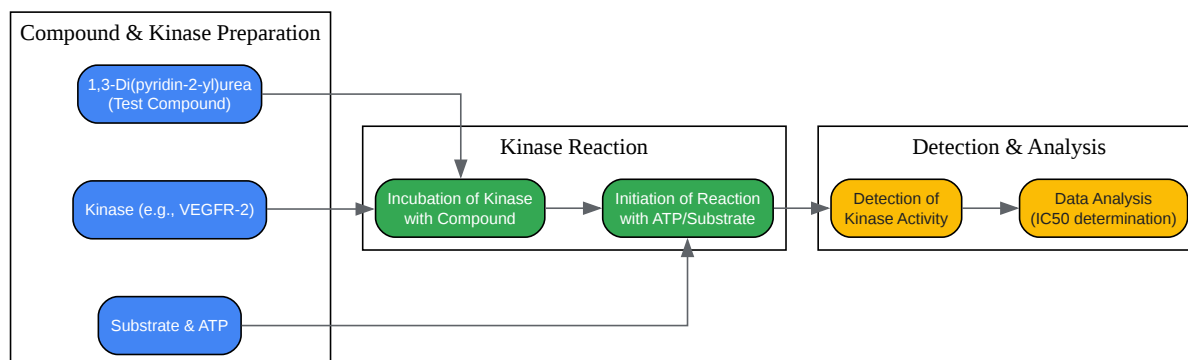
- ^1H NMR: Peaks corresponding to the aromatic protons of the pyridine rings and the N-H protons of the urea linkage are expected. The chemical shifts will be influenced by the solvent used.
- ^{13}C NMR: Resonances for the carbonyl carbon of the urea and the carbons of the pyridine rings are anticipated.
- IR (KBr, cm^{-1}): Characteristic peaks for N-H stretching (around 3300 cm^{-1}), C=O stretching of the urea (around 1650 cm^{-1}), and C=N and C=C stretching of the pyridine rings are expected.
- Mass Spectrometry (MS): The molecular ion peak $[\text{M}+\text{H}]^+$ corresponding to the calculated molecular weight should be observed.

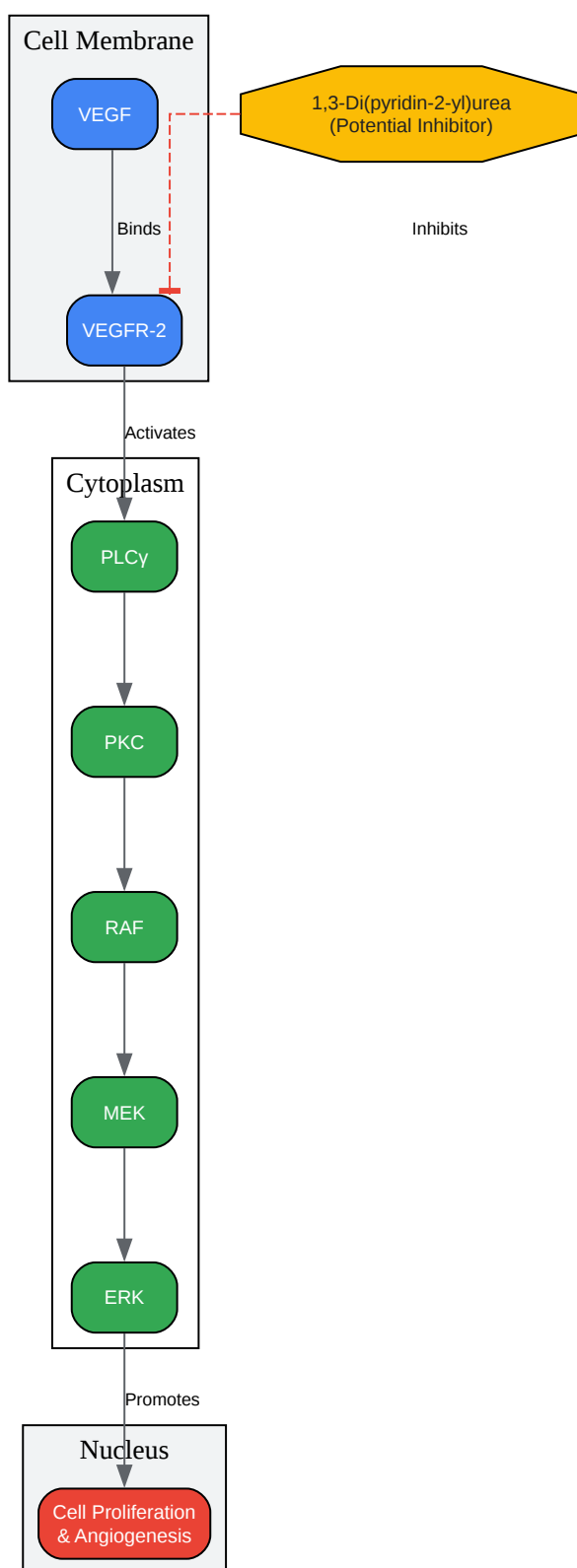
Biological Activity and Signaling Pathways

Pyridyl urea derivatives have been extensively studied as inhibitors of various protein kinases involved in cancer cell proliferation and survival.^{[1][2]} One of the key targets is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a crucial role in angiogenesis. Inhibition of VEGFR-2 can block the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby inhibiting tumor growth.^[1]

Another important target is the Apoptosis Signal-regulating Kinase 1 (ASK1), a member of the mitogen-activated protein kinase kinase kinase (MAP3K) family. ASK1 is activated by various cellular stresses and can lead to apoptosis (programmed cell death).^[4] Inhibition of ASK1 is being explored as a therapeutic strategy in various diseases.

Experimental Workflow for Kinase Inhibition Assay





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